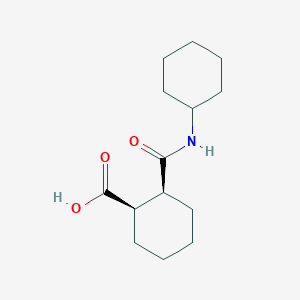

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIVKODHWKTHAC-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17879-66-2 | |

| Record name | CIS-N-CYCLOHEXYLHEXAHYDROPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl Derivatives

Phenylcarbamoyl Analog: (1R,2S)-2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid (2n)

- Structure : Replaces the cyclohexyl group with a phenyl ring.

- Properties :

- Applications: Potential as a scaffold for protease inhibitors due to aromatic interactions.

Chlorophenylcarbamoyl Derivatives

- Example : rac-(1R,2S)-2-[(3,5-Dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid (VU0155041)

Trifluoromethylphenyl Derivative

- Example : (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid

Functional Group Modifications

Methoxycarbonyl Analog

- Example: (1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Synthesis: Achieved via asymmetric methanolysis of cyclic anhydrides using (DHQD)₂AQN catalyst (90% yield) . Utility: Intermediate for antibiotics (e.g., Elansolid A derivatives) .

Heterocyclic Derivatives

- Example: PF-06928215 [(1R,2S)-2-(7-Oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)cyclohexanecarboxylic Acid] Structure: Pyrazolo-pyrimidine moiety enhances π-stacking and kinase inhibition. Activity: High-affinity cGAS inhibitor with ≥98% purity (HPLC), used in immunology research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of a cyclohexane intermediate via Friedel-Crafts acylation using cyclohexanone and an acyl chloride derivative (e.g., cyclohexylcarbamoyl chloride) in the presence of Lewis acids like AlCl₃ .

- Step 2 : Stereoselective reduction or functionalization to introduce the carboxylic acid group. For example, catalytic hydrogenation or enzymatic resolution may be employed to ensure the (1R,2S) configuration .

- Critical Factors : Solvent polarity (e.g., anhydrous toluene vs. DMF) and temperature control are essential to minimize epimerization and preserve stereochemical integrity .

Q. How is the compound characterized to confirm its structure and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For instance, coupling constants in ¹H NMR distinguish axial vs. equatorial proton orientations on the cyclohexane ring .

- Chiral HPLC or Polarimetry : To confirm enantiomeric purity, chiral stationary phases or optical rotation measurements are employed .

- X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for novel derivatives .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

- Methodological Answer :

- Enzyme Inhibition : The cyclohexylcarbamoyl group facilitates hydrogen bonding with active-site residues in enzymes (e.g., proteases or kinases), as demonstrated via molecular docking studies .

- Receptor Interactions : Fluorine or hydroxyl analogs (see ) show enhanced binding to G-protein-coupled receptors (GPCRs), assessed via radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical fidelity in large-scale preparations?

- Methodological Answer :

- Catalyst Screening : Use of asymmetric catalysts like chiral BINOL-phosphoric acids to improve enantioselectivity during acylation or reduction steps .

- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., racemization) by minimizing residence time at high temperatures .

- Process Analytical Technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures reaction completion and stereochemical control .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetic properties?

- Methodological Answer :

- Comparative Studies : Fluorine substitution (as in ) increases metabolic stability by reducing CYP450-mediated oxidation, measured via liver microsome assays. Chlorine/bromine analogs exhibit higher lipophilicity (logP >3.5) but lower solubility .

- SAR Analysis : Replace the cyclohexylcarbamoyl group with a benzimidazole moiety ( ) to enhance target affinity, quantified via surface plasmon resonance (SPR) .

Q. How can computational methods resolve contradictions in reported biological activity data?

- Methodological Answer :

- Molecular Dynamics Simulations : Identify conformational flexibility in the cyclohexane ring that may lead to divergent binding modes (e.g., interactions with SARS-CoV-2 NSP3 macrodomain in vs. unrelated targets) .

- Meta-Analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify assay-specific artifacts (e.g., false positives in high-throughput screens) .

Q. What strategies are effective for improving the compound’s bioavailability in in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl ester in ) enhances membrane permeability, with hydrolysis in vivo releasing the active form .

- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves plasma half-life, validated via pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.